molecular formula C13H12Cl2N2O3S B497439 2,5-dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide CAS No. 433949-45-2

2,5-dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide

Cat. No.: B497439
CAS No.: 433949-45-2
M. Wt: 347.2g/mol
InChI Key: XUXANQXBVXVJNZ-UHFFFAOYSA-N
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Description

2,5-dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a pyridinylmethyl group attached to a benzenesulfonamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichloro-4-methoxybenzenesulfonyl chloride and 2-pyridinemethanamine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.

    Product Isolation: The product is then isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines from nitro derivatives.

Scientific Research Applications

2,5-dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antibacterial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic effects in treating bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,5-dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichloro-4-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide
  • 2,5-dichloro-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide

Uniqueness

2,5-dichloro-4-methoxy-N-(2-pyridinylmethyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methoxy group and the pyridinylmethyl group can enhance its binding affinity to target enzymes and improve its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

2,5-dichloro-4-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3S/c1-20-12-6-11(15)13(7-10(12)14)21(18,19)17-8-9-4-2-3-5-16-9/h2-7,17H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXANQXBVXVJNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=CC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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